molecular formula C16H18N2OS B6038427 2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No. B6038427
M. Wt: 286.4 g/mol
InChI Key: CBTFKNWTIFEQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, CP-544439, and has been synthesized using various methods.

Mechanism of Action

CP-544439 has been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in the levels of a hormone called glucagon-like peptide-1 (GLP-1), which has been found to have beneficial effects on glucose metabolism.
Biochemical and Physiological Effects:
The increase in GLP-1 levels resulting from the inhibition of DPP-4 by CP-544439 has been found to have beneficial effects on glucose metabolism, including the stimulation of insulin secretion and the inhibition of glucagon secretion. This makes CP-544439 a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of CP-544439 is its high yield synthesis, which makes it readily available for scientific research. However, one limitation is that it has only been tested in vitro and in animal models, and its efficacy and safety in humans have not yet been fully evaluated.

Future Directions

There are several future directions for the scientific research of CP-544439. One potential direction is the evaluation of its efficacy and safety in human clinical trials for the treatment of type 2 diabetes. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further studies may be conducted to elucidate its mechanism of action and to optimize its chemical structure for improved efficacy and safety.

Synthesis Methods

The synthesis of CP-544439 has been achieved through various methods, including the use of palladium-catalyzed coupling reactions, as well as the use of reductive amination reactions. These methods have been successful in producing the compound in high yields, making it readily available for scientific research.

Scientific Research Applications

CP-544439 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have an inhibitory effect on the activity of certain enzymes, which makes it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-(3-phenylpropylsulfanyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15-13-9-4-10-14(13)17-16(18-15)20-11-5-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTFKNWTIFEQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)SCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.